trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Description

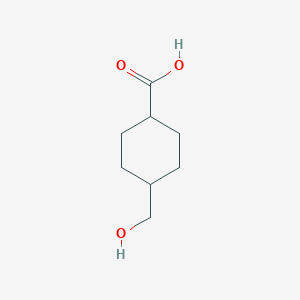

Structure

3D Structure

Properties

IUPAC Name |

4-(hydroxymethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c9-5-6-1-3-7(4-2-6)8(10)11/h6-7,9H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQMIUUBKKPIDBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158375, DTXSID601241798 | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13380-84-2, 73094-35-6, 66185-74-8 | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601241798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Hydroxymethyl)cyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a key chemical intermediate in the pharmaceutical industry. The document details its core physicochemical properties, provides an illustrative synthesis protocol, and explores its significant role as a structural component in the development of advanced therapeutic agents, including Very Late Antigen-4 (VLA-4) antagonists and Janus Kinase (JAK) inhibitors. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering structured data and procedural insights to support further research and application.

Core Properties and Characteristics

This compound is a bifunctional organic compound featuring a cyclohexane ring with both a carboxylic acid and a hydroxymethyl group in a trans configuration. This specific stereochemistry is often crucial for the efficacy and safety of the final drug products it is used to synthesize.

Physicochemical Properties

The key physical and chemical properties of the compound are summarized below. These values are compiled from various sources and may include predicted data.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Melting Point | 141 °C | |

| Boiling Point | 316.6 ± 15.0 °C (Predicted) | |

| Density | 1.152 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | |

| Physical Form | Powder to crystal | |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 66185-74-8 | [1][2] |

| IUPAC Name | trans-4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1] |

| InChI Key | VQMIUUBKKPIDBN-LJGSYFOKSA-N | [2] |

| Synonyms | 4-(Hydroxymethyl)cyclohexanecarboxylic acid | [1] |

Synthesis and Experimental Protocols

Illustrative Experimental Protocol: Synthesis via Reduction

This protocol describes a general method for producing a trans-4-(hydroxymethyl)cyclohexane derivative from a trans-4-carboxycyclohexane precursor, which illustrates the core chemical transformation.

Objective: To reduce the carboxylic acid moiety of a cyclohexane derivative to a hydroxymethyl group.

Materials:

-

Starting Material: A trans-4-substituted cyclohexanecarboxylic acid derivative

-

Reducing Agent: e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Quenching solution: Water, followed by a dilute acid (e.g., 1M HCl)

-

Extraction solvent: Ethyl acetate

-

Drying agent: Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation: A reaction flask is dried and filled with an inert atmosphere (e.g., nitrogen or argon). The starting carboxylic acid derivative is dissolved in the anhydrous solvent (THF or diethyl ether).

-

Reduction: The solution is cooled in an ice bath (0 °C). The reducing agent (e.g., LiAlH₄) is added portion-wise with careful stirring. The reaction is highly exothermic and produces hydrogen gas, requiring caution.

-

Reaction Monitoring: The mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction is monitored using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Quenching: The reaction is carefully quenched by slowly adding water, followed by a dilute aqueous acid solution to neutralize the mixture and dissolve the aluminum salts.

-

Extraction: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure this compound derivative.

Below is a conceptual workflow for this synthetic transformation.

Biological and Pharmacological Relevance

This compound does not appear to have significant intrinsic biological activity. Instead, its importance lies in its role as a key structural scaffold and intermediate in the synthesis of complex, pharmacologically active molecules. The rigid, chair-like conformation of the cyclohexane ring and the specific trans orientation of its functional groups allow it to serve as a linker that correctly orients other pharmacophores for optimal interaction with biological targets.

Intermediate for VLA-4 Antagonists

Very Late Antigen-4 (VLA-4, or integrin α₄β₁) is a crucial cell adhesion molecule involved in inflammatory responses. Antagonists of VLA-4 are investigated for treating autoimmune diseases like asthma and multiple sclerosis. Several potent and orally active VLA-4 antagonists utilize the trans-4-substituted cyclohexanecarboxylic acid moiety as a core structural element.[3][4] In these molecules, the cyclohexanecarboxylic acid part often serves as the binding group that interacts with the target protein, while the hydroxymethyl position (or a derivative thereof) acts as an attachment point for other complex chemical groups that enhance potency and improve pharmacokinetic profiles.[4][5]

Precursor for Janus Kinase (JAK) Inhibitors

The Janus Kinase (JAK) family of enzymes is a critical component of signaling pathways that regulate immune cell function and inflammation.[6] Inhibitors of JAKs are used to treat rheumatoid arthritis and other autoimmune disorders. Derivatives of trans-4-aminocyclohexanecarboxylic acid, which can be synthesized from precursors like this compound, are used as intermediates in the synthesis of certain JAK inhibitors.[7][8][9] The cyclohexane ring provides a robust, non-aromatic scaffold for building these complex inhibitors.

The following diagram illustrates the logical relationship of this compound as a building block in drug development.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be stored in a cool, dry place, sealed from moisture.[2]

Conclusion

This compound is a valuable and versatile chemical intermediate whose primary significance is derived from its application in pharmaceutical synthesis. While it lacks notable intrinsic pharmacological activity, its defined stereochemistry and bifunctional nature make it an indispensable building block for constructing complex drug molecules. Its incorporation into VLA-4 antagonists and precursors for JAK inhibitors highlights its importance in developing treatments for inflammatory and autoimmune diseases. This guide provides the foundational technical data necessary for scientists and researchers to effectively utilize this compound in their drug discovery and development endeavors.

References

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 66185-74-8 [sigmaaldrich.com]

- 3. A novel and potent VLA-4 antagonist based on trans-4-substituted cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of trans-4-[1-[[2,5-Dichloro-4-(1-methyl-3-indolylcarboxamido)phenyl]acetyl]-(4S)-methoxy-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid: an orally active, selective very late antigen-4 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates | MDPI [mdpi.com]

- 7. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 8. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 9. CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents [patents.google.com]

Elucidation of the Chemical Structure of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the chemical structure elucidation of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid. This bifunctional molecule, incorporating both a carboxylic acid and a primary alcohol, is a valuable building block in medicinal chemistry and materials science. This document outlines the expected spectroscopic data, detailed experimental protocols, and the logical workflow for confirming its unique structure.

Chemical Identity and Physical Properties

This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 4-(hydroxymethyl)cyclohexane-1-carboxylic acid | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 66185-74-8 (for trans-isomer) | |

| Physical Form | Solid | |

| Storage | Sealed in dry, room temperature |

Spectroscopic Analysis for Structure Elucidation

The confirmation of the chemical structure of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum is expected to reveal the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and coupling constants, which provides information on the connectivity of the atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -COOH | ~12.0 | Singlet (broad) | - | 1H |

| -CH₂-OH | ~3.4 | Doublet | ~6.0 | 2H |

| -CH-COOH | ~2.2 | Multiplet | - | 1H |

| Cyclohexane Ring Protons (axial & equatorial) | 1.0 - 2.1 | Multiplets | - | 9H |

| -CH₂-OH | Variable | Singlet (broad) | - | 1H |

Note: The chemical shifts are predictions based on the analysis of similar structures. The broadness of the -COOH and -OH signals is due to chemical exchange.

The carbon-13 NMR spectrum indicates the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O (Carboxylic Acid) | ~180 |

| -C H₂-OH | ~68 |

| -C H-COOH | ~45 |

| C H (on ring, attached to -CH₂OH) | ~42 |

| Cyclohexane Ring Carbons (-CH₂) | 25 - 35 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~2920 and ~2850 | C-H stretch | sp³ C-H (cyclohexane ring and methylene) |

| ~1710 (strong) | C=O stretch | Carboxylic Acid (dimer) |

| ~1450 | C-H bend | CH₂ |

| ~1250 | C-O stretch | Carboxylic Acid / Alcohol |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

| m/z Value | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 141 | [M - OH]⁺ |

| 127 | [M - CH₂OH]⁺ |

| 113 | [M - COOH]⁺ |

| 81 | Cyclohexenyl cation |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol

Caption: Workflow for NMR data acquisition and processing.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high resolution and symmetrical peak shapes.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Perform phase and baseline corrections. For ¹H spectra, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts.

FTIR-ATR Spectroscopy Protocol

Caption: Workflow for FTIR-ATR data acquisition.

Detailed Steps:

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

-

Background Collection: Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

-

Data Analysis: The resulting spectrum (transmittance or absorbance vs. wavenumber) is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Caption: Workflow for GC-MS analysis with derivatization.

Detailed Steps:

-

Derivatization: Due to the low volatility of the carboxylic acid and alcohol functional groups, a derivatization step is necessary for GC analysis. A common method is silylation.

-

Dissolve a small amount (~1 mg) of the sample in a dry solvent (e.g., pyridine or acetonitrile) in a sealed vial.

-

Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Heat the mixture (e.g., at 70°C for 30 minutes) to ensure complete derivatization of both the carboxylic acid and alcohol groups.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC inlet, which is heated to a high temperature (e.g., 250°C).

-

Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven that is programmed to increase in temperature, separating components based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the derivatized compound elutes from the column, it enters the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV in Electron Impact ionization). This process forms a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z.

-

-

Data Interpretation: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The spectrum is analyzed to identify the molecular ion peak (corresponding to the molecular weight of the derivatized compound) and to interpret the fragmentation pattern to confirm the structure.

Conclusion

The structural elucidation of this compound is a systematic process involving the application of modern spectroscopic techniques. The combination of ¹H and ¹³C NMR provides a detailed map of the carbon-hydrogen framework, confirming the trans-1,4-disubstituted cyclohexane ring and the presence of the hydroxymethyl and carboxylic acid groups. FTIR spectroscopy corroborates the presence of the key hydroxyl and carbonyl functional groups. Finally, mass spectrometry confirms the molecular weight and provides further structural evidence through its characteristic fragmentation pattern. The detailed protocols and expected data presented in this guide serve as a comprehensive resource for researchers in the successful characterization of this important chemical entity.

References

An In-depth Technical Guide to the Synthesis of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a valuable bifunctional molecule that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its rigid cyclohexane core and the trans stereochemistry of its functional groups provide a well-defined three-dimensional structure, making it an ideal scaffold for drug design. This technical guide details the primary synthesis pathways for this compound, providing in-depth experimental protocols, quantitative data, and a discussion of its relevance in the development of targeted therapies, particularly Janus Kinase (JAK) inhibitors.

Introduction

The synthesis of complex pharmaceutical agents often relies on the availability of versatile and stereochemically pure intermediates. This compound, with its carboxylic acid and primary alcohol functionalities in a fixed trans configuration, is one such key intermediate. This structure is particularly useful for introducing a 1,4-disubstituted cyclohexane unit into larger molecules, a common strategy to improve pharmacokinetic properties such as metabolic stability and cell permeability. A significant application of this intermediate is in the synthesis of derivatives like trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid) and its analogues, which are precursors to potent therapeutic agents.

Core Synthesis Pathways

Two principal retrosynthetic pathways have been established for the synthesis of this compound. The first is a "reduction-centric" approach starting from a commercially available aromatic diester, while the second is an "oxidation-centric" approach beginning with the corresponding diol.

Pathway 1: Hydrogenation and Selective Reduction of Dimethyl Terephthalate (DMT)

This is the most common and industrially scalable approach. It begins with the catalytic hydrogenation of dimethyl terephthalate (DMT) to produce dimethyl 1,4-cyclohexanedicarboxylate (DMCD), followed by a selective mono-reduction of one of the ester groups.

Logical Workflow for Pathway 1

Caption: Workflow for DMT to Target Compound.

The hydrogenation of the aromatic ring of DMT is a well-established industrial process. The choice of catalyst is critical for achieving high conversion and selectivity for the desired stereoisomers. Ruthenium-based catalysts are often preferred.

Experimental Protocol: A stirred autoclave reactor is charged with dimethyl terephthalate (DMT) and a suitable solvent, such as dimethyl 1,4-cyclohexanedicarboxylate itself, which can serve as the reaction medium[1]. A ruthenium-on-carbon (Ru/C) or a bimetallic catalyst like Ru-Re/AC is added[2]. The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen. The reaction is heated to a specified temperature and maintained under pressure with vigorous stirring. Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration. The resulting product is a mixture of cis- and trans-dimethyl 1,4-cyclohexanedicarboxylate (DMCD).

Quantitative Data for Hydrogenation of DMT

| Parameter | Value | Reference |

|---|---|---|

| Catalyst | 3 wt.% Ru/HZSM-5 | ResearchGate |

| Temperature | 160 °C | ResearchGate |

| Pressure | 2.5 MPa H₂ | ResearchGate |

| Reaction Time | 2 hours | ResearchGate |

| DMT Conversion | ~100% | ResearchGate |

| DMCD Selectivity | >99% | ResearchGate |

| Catalyst | Ru-Re/AC | [2] |

| Temperature | 70 °C | [2] |

| Pressure | 3.0 MPa H₂ | [2] |

| DMT Conversion | 82% | [2] |

| DMCD Selectivity | 96% |[2] |

Note: The cis/trans ratio of the resulting DMCD can be influenced by the catalyst and reaction conditions. Subsequent isomerization can be performed if a higher trans ratio is needed.

This step is the most challenging aspect of this pathway. It requires reducing one of the two chemically equivalent ester groups of DMCD to a hydroxymethyl group while leaving the other intact. This can be achieved through careful control of stoichiometry with reducing agents or through enzymatic methods. The resulting mono-ester is then hydrolyzed to the final product.

Experimental Protocol (Conceptual): trans-Dimethyl 1,4-cyclohexanedicarboxylate is dissolved in a suitable solvent like tetrahydrofuran (THF). A mild reducing agent (e.g., sodium borohydride with a Lewis acid co-reagent like lithium chloride to modulate reactivity) is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature). The reaction is monitored by TLC or GC-MS. Upon selective reduction to methyl trans-4-(hydroxymethyl)cyclohexanecarboxylate, the reaction is quenched. The intermediate ester is then subjected to basic hydrolysis using an aqueous solution of sodium or potassium hydroxide, followed by acidification to yield the final product, this compound.

Pathway 2: Selective Mono-oxidation of trans-1,4-Cyclohexanedimethanol (CHDM)

This pathway begins with the readily available diol, trans-1,4-cyclohexanedimethanol, and selectively oxidizes one of the primary alcohol groups to a carboxylic acid. This avoids the challenge of selective reduction but introduces the challenge of preventing over-oxidation to the diacid.

Logical Workflow for Pathway 2

Caption: Workflow for CHDM to Target Compound.

Experimental Protocol (Conceptual): trans-1,4-Cyclohexanedimethanol is dissolved in a suitable solvent system (e.g., dichloromethane/water). A catalytic amount of a selective oxidizing agent, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added along with a stoichiometric co-oxidant like sodium hypochlorite (bleach) under controlled pH conditions (buffered with sodium bicarbonate). The reaction progress is monitored. Upon completion, the reaction is quenched, and the product is isolated through extraction and purification, yielding this compound. Patent literature suggests the feasibility of such selective oxidations in the synthesis of related compounds[3].

Quantitative Data Comparison of Pathways

| Pathway | Key Challenge | Typical Yield (Estimated) | Purity |

|---|---|---|---|

| 1: DMT Reduction | Selective mono-reduction | 70-85% (overall) | >97% after purification |

| 2: CHDM Oxidation | Selective mono-oxidation | 65-80% (overall) | >97% after purification |

Application in Drug Development: A Precursor to JAK Inhibitors

This compound is a key starting material for the synthesis of trans-4-(aminomethyl)cyclohexanecarboxylic acid and its derivatives. These amino acids are crucial intermediates for certain Janus Kinase (JAK) inhibitors[4]. JAK inhibitors are a class of targeted therapies that interfere with the JAK-STAT signaling pathway, which is critical for immune system regulation.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell membrane to the nucleus, where it modulates gene expression. Dysregulation of this pathway is implicated in a variety of autoimmune diseases (e.g., rheumatoid arthritis) and cancers.

JAK-STAT Signaling Pathway Diagram

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

The synthesis of specific JAK inhibitors often involves incorporating a cyclohexane-based linker to correctly position the pharmacophoric elements for binding to the ATP-binding site of the JAK enzyme. This compound provides the necessary scaffold to build these linkers with the correct stereochemistry and functionality.

Conclusion

The synthesis of this compound is achievable through robust and scalable pathways, primarily originating from dimethyl terephthalate. While challenges in achieving selective transformations remain, the methodologies presented provide a solid foundation for its production. As a key intermediate for advanced pharmaceutical agents like JAK inhibitors, the efficient synthesis of this compound is of high importance to the drug development community. The detailed protocols and workflows provided in this guide serve as a valuable resource for researchers and scientists working in this field.

References

- 1. US3027398A - Process for preparing dimethyl 1, 4-cyclohexanedicarboxylate - Google Patents [patents.google.com]

- 2. Selective Hydrogenation of Dimethyl Terephthalate to 1,4-Cyclohex...: Ingenta Connect [ingentaconnect.com]

- 3. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid (CAS Number: 66185-74-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxymethyl and a carboxylic acid group in a trans configuration. This specific stereochemistry imparts a rigid and well-defined three-dimensional structure, making it a valuable building block in medicinal chemistry and materials science. Its ability to serve as a versatile scaffold and linker has led to its use in the synthesis of a variety of biologically active molecules, including pharmaceutical intermediates. The presence of both a primary alcohol and a carboxylic acid allows for orthogonal chemical modifications, providing a strategic advantage in the design of complex molecular architectures.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and evaluation.

| Property | Value | Reference |

| CAS Number | 66185-74-8 | [1] |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [2] |

| Physical Form | Solid | [1] |

| Purity | Typically >97% | [1] |

| Storage Temperature | Room temperature, sealed in a dry environment | [1] |

| InChI Key | VQMIUUBKKPIDBN-LJGSYFOKSA-N | [1] |

Synthesis and Experimental Protocols

This compound can be synthesized through various routes, often involving the reduction of a corresponding dicarboxylic acid or the hydrolysis of an ester precursor. Below is a generalized experimental protocol based on common synthetic strategies.

Synthesis from trans-4-(Methoxycarbonyl)cyclohexanemethanol

A common laboratory-scale synthesis involves the hydrolysis of the methyl ester precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-4-(methoxycarbonyl)cyclohexanemethanol (1 equivalent) in a mixture of methanol and water.

-

Hydrolysis: Add a solution of sodium hydroxide (NaOH) (1.1 equivalents) to the flask.

-

Reaction Monitoring: Heat the mixture to reflux (approximately 323 K) and maintain for 4-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[3]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Acidification: Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3 using hydrochloric acid (HCl).[4]

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Development and Research

The rigid cyclohexane scaffold of this compound makes it an attractive component in drug design, where conformational control is crucial for potent and selective biological activity.

As a Versatile Pharmaceutical Intermediate

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). A notable example is its use in the production of tranexamic acid, an antifibrinolytic agent. The hydroxymethyl group can be converted to an aminomethyl group to yield the final product.[5]

Role as a Linker in Complex Molecules

The bifunctional nature of the molecule allows it to act as a linker, connecting two different molecular fragments. The cyclohexane ring provides a rigid spacer, which can be advantageous in applications such as Proteolysis Targeting Chimeras (PROTACs), where precise positioning of a target-binding moiety and an E3 ligase-recruiting element is essential. While direct use of this specific molecule in published PROTACs is not widely documented, analogous structures like trans-1,4-cyclohexanedicarboxylic acid are utilized as PROTAC linkers.[6]

Scaffold for Biologically Active Derivatives

Derivatives of cyclohexane carboxylic acids have shown a range of biological activities. For instance, they have been investigated in the development of:

-

Janus Kinase (JAK) Inhibitors: The cyclohexane scaffold has been incorporated into molecules targeting JAKs, which are involved in inflammatory signaling pathways.[4]

-

Antitumor Agents: The unique structural properties of cyclohexane derivatives make them suitable precursors for complex molecules with potential antitumor properties.[7]

-

Anti-ulcer Agents: Certain aminocarboxylic acid derivatives based on the cyclohexane scaffold have been explored for their anti-ulcer properties.[8]

Caption: Logical relationships of the compound's roles in drug discovery.

Biological Activity and Signaling Pathways

Currently, there is a lack of direct evidence in the scientific literature implicating this compound itself in specific biological signaling pathways. Its primary role in a biological context is as a structural component of larger, more complex molecules. The biological activity of these larger molecules is determined by their overall structure and their interaction with specific biological targets.

For instance, when incorporated into a JAK inhibitor, the cyclohexane moiety contributes to the overall shape and rigidity of the molecule, facilitating its binding to the ATP-binding pocket of the Janus kinase. However, the compound itself is not known to be a direct modulator of JAK signaling.

Future research may explore the inherent biological activities of this compound and its simpler derivatives, but current knowledge points to its utility as a foundational element in the construction of pharmacologically active agents.

Safety and Handling

Based on available safety data sheets, this compound is classified as an irritant.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

This compound is a valuable and versatile chemical entity for researchers and professionals in the field of drug development. Its well-defined stereochemistry and bifunctional nature provide a robust platform for the synthesis of complex and biologically active molecules. While its direct role in signaling pathways is not yet established, its importance as a foundational building block in medicinal chemistry is clear. The continued exploration of this and similar scaffolds is likely to yield novel therapeutic agents with improved pharmacological profiles.

References

- 1. This compound | 66185-74-8 [sigmaaldrich.com]

- 2. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. TRANS-4-HYDROXYCYCLOHEXANECARBOXYLIC ACID | 3685-26-5 [chemicalbook.com]

- 5. WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid - Google Patents [patents.google.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid.

A Technical Guide to trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of this compound, a bifunctional molecule with applications as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. This guide details its physicochemical properties, experimental protocols for its synthesis and characterization, and essential safety information.

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its key properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C8H14O3 | [1][2][3][4] |

| Molecular Weight | 158.19 g/mol | [1][3] |

| CAS Number | 66185-74-8 | [2] |

| Melting Point | 141 °C | [2] |

| Boiling Point | 316.6 ± 15.0 °C (Predicted) | [2] |

| Density | 1.152 ± 0.06 g/cm³ (Predicted) | [2] |

| Physical Form | Powder to crystal | [2] |

| Solubility | Soluble in Methanol | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis Protocol: Catalytic Hydrogenation of 4-Carboxybenzaldehyde

A common route to synthesize this compound involves the catalytic hydrogenation of a suitable aromatic precursor, such as 4-carboxybenzaldehyde. This method reduces both the aromatic ring and the aldehyde group.

-

Reaction Setup: A high-pressure stainless steel autoclave with a polytetrafluoroethylene (PTFE) liner is charged with 4-carboxybenzaldehyde (1 equivalent) and a suitable catalyst, such as 5% Rhodium on alumina (Rh/Al2O3), typically at a 5-10% weight ratio to the starting material.

-

Solvent Addition: A solvent such as methanol or water is added to dissolve or suspend the starting material.

-

Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to approximately 10-15 bar. The reaction mixture is heated to 80-120°C and stirred vigorously for 12-24 hours.

-

Work-up: After cooling, the autoclave is depressurized. The catalyst is removed by filtration through a pad of celite. The filtrate is concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product, a mixture of cis and trans isomers, can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to isolate the desired trans isomer.

References

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 66185-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. CAS#:76657-91-5 | trans-4-hydroxy-1-methylcyclohexane-1-carboxylic acid | Chemsrc [chemsrc.com]

- 4. labproinc.com [labproinc.com]

A Comprehensive Technical Review of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid is a bifunctional organic molecule featuring a cyclohexane ring substituted with a hydroxymethyl and a carboxylic acid group in a trans configuration. This unique structure makes it a valuable building block in chemical synthesis, particularly in the development of novel pharmaceutical agents and advanced materials. This technical guide provides a thorough literature review of its chemical properties, synthesis methodologies, and potential applications, with a focus on its role in drug discovery and development. While detailed biological activity and pharmacokinetic data for the parent molecule are not extensively available in the public domain, this review summarizes the known information and highlights areas for future research.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 66185-74-8 | |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molecular Weight | 158.19 g/mol | [1] |

| Melting Point | 141 °C | |

| Boiling Point | 316.6 ± 15.0 °C (Predicted) | |

| Density | 1.152 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Soluble in Methanol | |

| Physical Form | Powder to crystal | |

| Storage | Sealed in dry, room temperature |

Safety Information: This compound is classified as causing skin and serious eye irritation.[1]

Synthesis and Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not extensively documented in the literature. However, several related synthetic transformations provide a strong basis for its preparation. A plausible and commonly utilized approach involves the catalytic hydrogenation of a suitably substituted aromatic precursor.

Hypothetical Synthesis Pathway

A logical synthetic route would start from a commercially available aromatic compound, such as 4-carboxybenzaldehyde or a derivative thereof. The general workflow is outlined below.

Caption: Hypothetical workflow for the synthesis of the target compound.

Key Experimental Steps (Adapted from Related Syntheses):

-

Esterification of the Carboxylic Acid: The starting material, such as 4-carboxybenzaldehyde, would first have its carboxylic acid group protected, typically through Fischer esterification.

-

Protocol: Dissolve the carboxylic acid in an excess of an alcohol (e.g., methanol or ethanol) and add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). Reflux the mixture for several hours and monitor by thin-layer chromatography (TLC). After completion, neutralize the acid, remove the excess alcohol under reduced pressure, and extract the ester with an organic solvent.[2]

-

-

Reduction of the Aldehyde: The aldehyde group is then selectively reduced to a hydroxymethyl group.

-

Protocol: Dissolve the ester in a suitable solvent like methanol or ethanol. Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction with a weak acid and extract the product.

-

-

Catalytic Hydrogenation of the Aromatic Ring: The aromatic ring of the protected intermediate is hydrogenated to form the cyclohexane ring. This step is crucial for establishing the trans stereochemistry. The choice of catalyst can influence the cis/trans ratio of the product.[3]

-

Protocol: Dissolve the aromatic precursor in a suitable solvent (e.g., water, ethanol, or a mixture). Add a hydrogenation catalyst, such as Rhodium on carbon (Rh/C) or Ruthenium on carbon (Ru/C).[4] Pressurize the reaction vessel with hydrogen gas (e.g., 15 bar) and heat to a specified temperature (e.g., 100 °C) with vigorous stirring.[4] The reaction progress is monitored by techniques like NMR or GC-MS. After the reaction, the catalyst is filtered off.

-

-

Hydrolysis of the Ester (Deprotection): The protecting group on the carboxylic acid is removed.

-

Protocol: The ester is hydrolyzed by heating with an aqueous base solution (e.g., sodium hydroxide).[5] After the reaction is complete, the solution is acidified with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid product. The solid product is then collected by filtration, washed, and dried.

-

Biological Activity and Drug Development Potential

The direct biological activity of this compound has not been extensively reported. However, the cyclohexane-carboxylic acid scaffold is present in a number of biologically active molecules, suggesting that this compound could serve as a valuable intermediate in drug discovery.

Derivatives of cyclohexanecarboxylic acid have been investigated for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents.[6] For instance, a study on new amidrazone derivatives containing a cyclohex-1-ene-1-carboxylic acid moiety demonstrated antiproliferative and cytokine-inhibiting properties.[6]

The structural similarity of this compound to tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), a well-known antifibrinolytic agent, suggests that derivatives of the title compound could be explored for similar or related biological activities.

Logical Relationship for Drug Discovery

Caption: A logical workflow for utilizing the core compound in drug discovery.

Signaling Pathways

Currently, there is no published literature that directly implicates this compound in any specific biological signaling pathways. Further research is required to explore its potential interactions with cellular targets and signaling cascades.

Conclusion and Future Directions

This compound is a promising, yet understudied, chemical entity. Its bifunctional nature and defined stereochemistry make it an attractive starting material for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

The primary knowledge gap is the lack of data on its biological activity, mechanism of action, and pharmacokinetic profile. Future research should focus on:

-

Development and optimization of a robust and scalable synthesis protocol.

-

Systematic biological screening of the compound and its derivatives against a wide range of therapeutic targets.

-

In vitro and in vivo studies to determine its pharmacokinetic and toxicological properties.

-

Exploration of its potential as a monomer for the synthesis of novel polyesters and other polymers.

By addressing these areas, the full potential of this compound as a valuable chemical building block can be realized.

References

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives - Google Patents [patents.google.com]

- 5. trans-4-(Phenoxymethyl)cyclohexanecarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

The Discovery and Synthetic Evolution of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: A Technical Guide

Introduction

trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a bifunctional cycloaliphatic organic compound, holds a significant position in the landscape of pharmaceutical and materials science. Its unique structural architecture, featuring both a carboxylic acid and a hydroxymethyl group in a trans configuration on a cyclohexane ring, renders it a versatile precursor for the synthesis of a variety of value-added chemicals. Most notably, it is a key intermediate in the industrial production of the antifibrinolytic drug, tranexamic acid. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies for this compound, tailored for researchers, scientists, and professionals in drug development and chemical synthesis.

Historical Context and Discovery

While a singular, definitive publication marking the "discovery" of this compound is not readily apparent in the historical literature, its synthesis and importance are intrinsically linked to the development of its amino-derivative, tranexamic acid. The pioneering work on tranexamic acid was conducted by Japanese researchers Shosuke and Utako Okamoto, who first synthesized this potent antifibrinolytic agent in 1962.[1][2] Their groundbreaking research into lysine analogs that could inhibit plasminogen activation and plasmin activity led to the development of tranexamic acid, which remains a critical medication for controlling bleeding.[1][2]

The logical and most direct synthetic pathways to tranexamic acid necessitate the use of a precursor molecule that already possesses the trans-4-substituted cyclohexane core. This strongly suggests that the synthesis of this compound was achieved around or prior to 1962 as a crucial step in the preparation of tranexamic acid and other related compounds. Early synthetic efforts in cyclohexane chemistry, dating back to the late 19th and early 20th centuries, laid the foundational groundwork for the stereocontrolled synthesis of such disubstituted cyclohexane derivatives.

Physicochemical and Structural Data

The physical and chemical properties of this compound are critical for its application in synthesis and for the characterization of its derivatives. The table below summarizes key quantitative data for the compound and its common esterified form.

| Property | This compound | trans-Methyl-4-(hydroxymethyl)cyclohexanecarboxylate |

| CAS Number | 66185-74-8 | Not explicitly found |

| Molecular Formula | C₈H₁₄O₃ | C₉H₁₆O₃ |

| Molecular Weight | 158.19 g/mol | 172.22 g/mol |

| Melting Point | 141 °C | Not available |

| Boiling Point | 316.6±15.0 °C (Predicted) | 251 °C |

| Density | 1.152±0.06 g/cm³ (Predicted) | 1.058 g/cm³ |

| pKa | 4.83±0.10 (Predicted) | Not applicable |

| Appearance | White to light yellow powder or crystal | Not available |

Key Synthetic Routes and Experimental Protocols

Several synthetic strategies have been developed for the preparation of this compound. These routes often begin with readily available aromatic compounds and involve catalytic hydrogenation to establish the cyclohexane ring, followed by functional group manipulations.

Route 1: From Dimethyl Terephthalate

One of the most industrially relevant methods for synthesizing tranexamic acid, and by extension its precursors, starts from dimethyl terephthalate. This multi-step process involves the hydrogenation of the aromatic ring, followed by the selective reduction of one of the ester groups.

Logical Workflow for Synthesis from Dimethyl Terephthalate

References

The Evolving Landscape of Cyclohexane Derivatives in Therapeutic Research: A Technical Guide to the Biological Activity of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclohexane ring is a foundational scaffold in medicinal chemistry, prized for its conformational stability and the spatial orientation it imparts to functional groups. This three-dimensional arrangement is critical for molecular recognition and interaction with biological targets. Within this class of compounds, derivatives of trans-4-(hydroxymethyl)cyclohexanecarboxylic acid are emerging as a promising area of investigation. Their structural similarity to tranexamic acid, a well-known antifibrinolytic agent, hints at a broad spectrum of potential biological activities. This technical guide provides a comprehensive overview of the known biological activities of these derivatives and structurally related compounds, with a focus on anticancer and enzyme inhibitory properties. It is designed to serve as a resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical scaffold.

Anticancer Activity of Structurally Related Cyclohexane Derivatives

While comprehensive studies on a broad series of this compound esters and amides with extensive quantitative data are not widely available in the public literature, research on structurally similar cyclohexane-based compounds has demonstrated significant cytotoxic potential against various cancer cell lines. These findings provide a strong rationale for the exploration of this compound derivatives as potential anticancer agents.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro anticancer activity of various cyclohexane derivatives, highlighting their potency against different cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |

| Tranexamic Acid | trans-4-(aminomethyl)cyclohexanecarboxylic acid | Multiple Cancer Cell Lines | Varies | [1][2] |

| URB597 | cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester | N/A | 4.6 nM (FAAH inhibition) | [3] |

| Compound 8e | N-methyl-4-(4-(4-phenylthiazol-2-ylamino)phenoxy)picolinamide | A549, H460, HT29 | 3.6, 1.7, 3.0 | [4][5] |

| Compound 5 | 3-((2-chloro-6-fluorobenzylidene)amino)-6-chloro-2-phenylquinazolin-4(3H)-one | RD | 14.65 | [6] |

| Compound 6 | 3-((benzo[d][7][8]dioxol-5-ylmethylene)amino)-6-chloro-2-phenylquinazolin-4(3H)-one | MDA-MB-231 | 10.62 | [6] |

| Compound 7 | 3-((4-bromo-2-hydroxybenzylidene)amino)-6-chloro-2-phenylquinazolin-4(3H)-one | MDA-MB-231 | 8.79 | [6] |

Note: The table includes data from structurally related cyclohexane derivatives to infer the potential of the core topic compound. Direct quantitative data for a series of this compound derivatives was not found in the reviewed literature.

Enzyme Inhibitory Activity

Derivatives of cyclohexane carboxylic acids have been investigated as inhibitors of various enzymes, a therapeutic strategy for a multitude of diseases. The structural features of the cyclohexane scaffold allow for precise positioning of pharmacophores to interact with enzyme active sites.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endocannabinoids. Inhibition of FAAH is a promising therapeutic approach for pain, anxiety, and other neurological disorders. A notable example is URB597, a potent FAAH inhibitor with a cyclohexane carbamic acid moiety, demonstrating an IC50 of 4.6 nM[3]. This highlights the potential of cyclohexane derivatives to be potent enzyme inhibitors.

Potential for Other Enzyme Targets

The structural similarity of this compound to tranexamic acid, a known inhibitor of plasminogen activation, suggests that its derivatives could also target proteases involved in fibrinolysis and tumor metastasis[7][8][9]. Further research is warranted to explore the inhibitory activity of these compounds against a panel of relevant enzymes.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Cancer cell lines

-

Culture medium

-

Test compounds

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Experimental Workflow for Cytotoxicity Screening

Caption: Workflow for determining the cytotoxic activity of compounds using the MTT assay.

Signaling Pathways and Mechanisms of Action

The anticancer activity of tranexamic acid, a structural analog, is thought to be mediated through its inhibition of plasminogen activation[7][8][9]. Plasmin, a serine protease, is involved in the degradation of the extracellular matrix, a process that is crucial for tumor invasion and metastasis. By inhibiting plasmin formation, tranexamic acid can potentially suppress these malignant processes. Furthermore, recent studies suggest that tranexamic acid may also exert its anticancer effects by inhibiting the uptake of lysine and arginine by cancer cells, thereby disrupting protein synthesis and other vital cellular processes[1][2].

Proposed Anticancer Mechanism of Tranexamic Acid Analogs

Caption: Proposed signaling pathways for the anticancer activity of tranexamic acid analogs.

Conclusion and Future Directions

The available evidence strongly suggests that derivatives of this compound represent a promising class of compounds for the development of novel therapeutics. The demonstrated anticancer and enzyme inhibitory activities of structurally related cyclohexane derivatives provide a solid foundation for further investigation. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of esters and amides of this compound. Such studies will be crucial for establishing structure-activity relationships and identifying lead compounds with potent and selective biological activities. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate these research endeavors and accelerate the translation of these promising compounds into clinical candidates.

References

- 1. Frontiers | Repurposing Tranexamic Acid as an Anticancer Agent [frontiersin.org]

- 2. Repurposing Tranexamic Acid as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives | MDPI [mdpi.com]

- 6. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Repurposing tranexamic acid as an anticancer drug: a systematic review and meta-analysis – ScienceOpen [scienceopen.com]

- 8. Repurposing tranexamic acid as an anticancer drug: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Navigating the Safety Profile of trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, hazards, and handling of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid, a key building block in pharmaceutical synthesis and material science. Adherence to rigorous safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available data on the substance's properties, hazards, and handling procedures to foster a culture of safety and awareness.

Section 1: Chemical and Physical Properties

A foundational understanding of the physicochemical properties of a substance is critical for its safe handling and storage. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [1] |

| CAS Number | 66185-74-8 | [2][3] |

| Appearance | White to light yellow powder or crystal | [4] |

| Melting Point | 141 °C | |

| Boiling Point | 316.6 ± 15.0 °C (Predicted) | |

| Solubility | Soluble in Methanol | |

| Storage Temperature | Room Temperature, sealed in a dry environment |

Section 2: Hazard Identification and Classification

This compound is classified as an irritant according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with skin and eye contact.

| Hazard Class | GHS Classification | Hazard Statement | Signal Word | Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is essential to minimize the risk of exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures involving this compound. The following diagram outlines a general workflow for PPE selection.

Caption: Personal Protective Equipment (PPE) selection workflow.

Engineering Controls

-

Ventilation: Work with this compound should be conducted in a well-ventilated area. A chemical fume hood is recommended, especially when handling powders or creating solutions, to minimize inhalation exposure.

-

Eye Wash Stations and Safety Showers: Ensure that eye wash stations and safety showers are readily accessible in the immediate work area.

Handling Procedures

-

Avoid contact with skin and eyes.[5]

-

Do not breathe dust.

-

Wash hands thoroughly after handling.

-

Ensure good ventilation of the work station.[5]

Storage Conditions

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.[6]

-

Store away from incompatible materials such as strong oxidizing agents.

Section 4: Emergency Procedures

In the event of an exposure or spill, prompt and appropriate action is critical.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If symptoms persist, seek medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Accidental Release Measures

The following diagram illustrates the general procedure for handling a spill of this compound.

Caption: General spill response procedure.

Section 5: Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating and toxic gases and vapors, including carbon monoxide and carbon dioxide.

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Section 6: Experimental Protocols for Hazard Assessment

The GHS classification of this compound as a skin and eye irritant is based on standardized experimental protocols. The following are summaries of the methodologies typically employed.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology:

-

Animal Model: Healthy, young adult albino rabbits are typically used.

-

Test Substance Application: A small area of the animal's back is clipped free of fur. 0.5 grams of the solid test substance, moistened with a small amount of an appropriate vehicle (e.g., water or saline) to form a paste, is applied to the skin under a gauze patch.

-

Exposure: The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After 4 hours, the patch is removed, and the skin is gently cleansed. The skin is then examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Scoring: The severity of the skin reactions is scored using a standardized system (e.g., the Draize scale). The mean scores for erythema and edema are calculated for each animal.

-

Classification: The substance is classified as a skin irritant if the mean score for erythema or edema is at or above a certain threshold (typically ≥ 2.3 and ≤ 4.0 for erythema and edema).

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To assess the potential of a substance to cause damage to the eye.

Methodology:

-

Animal Model: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Test Substance Instillation: A single dose of the test substance (typically 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the rabbit. The other eye serves as an untreated control.

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if the effects are not reversible within 72 hours.

-

Scoring: The cornea, iris, and conjunctiva are evaluated and scored based on a standardized system for opacity, inflammation, redness, and chemosis (swelling).

-

Classification: The substance is classified as an eye irritant based on the severity and reversibility of the observed ocular lesions.

Section 7: Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Section 8: Logical Relationships in Hazard Management

The following diagram illustrates the logical flow of information and actions in managing the hazards associated with this compound.

Caption: Logical flow of hazard management.

This guide is intended to provide essential safety information. It is not a substitute for a comprehensive risk assessment that should be conducted by qualified personnel for each specific use of this chemical. Always refer to the most current Safety Data Sheet (SDS) for detailed information.

References

- 1. Cyclohexanecarboxylic acid, 4-(hydroxymethyl)- | C8H14O3 | CID 202819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 66185-74-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 66185-74-8|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physical Properties of Solid trans-4-(Hydroxymethyl)cyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the solid form of trans-4-(Hydroxymethyl)cyclohexanecarboxylic acid. The information is compiled from various scientific sources and is intended to support research, development, and formulation activities involving this compound.

Introduction

This compound is a bifunctional organic molecule containing both a carboxylic acid and a primary alcohol functional group attached to a cyclohexane ring in a trans configuration. This structure imparts a degree of rigidity and specific stereochemistry that can be of interest in medicinal chemistry and materials science. Understanding its physical properties is crucial for its application in drug design, synthesis of derivatives, and formulation of stable dosage forms.

Physicochemical Properties

The following tables summarize the available quantitative data for the physical properties of solid this compound.

Table 1: General Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O₃ | [1][2] |

| Molecular Weight | 158.19 g/mol | [1] |

| Appearance | White to light yellow to light orange powder/crystal | |

| Physical Form | Solid | [2] |

Table 2: Thermal and Acid-Base Properties

| Property | Value | Source |

| Melting Point | 141 °C | |

| Boiling Point (Predicted) | 316.6 ± 15.0 °C | |

| Density (Predicted) | 1.152 ± 0.06 g/cm³ | |

| pKa (Predicted) | 4.83 ± 0.10 |

Table 3: Solubility Data

| Solvent | Solubility | Source |

| Methanol | Soluble | |

| Water | Predicted to be soluble | Inferred from structure and related compounds[3][4] |

| Dimethyl Sulfoxide (DMSO) | Predicted to be soluble | Inferred from related compounds[5][6] |

| Ethanol | Predicted to be slightly to sparingly soluble | Inferred from related compounds[3][7] |

| Acetone | Predicted to be slightly soluble | Inferred from related compounds[3] |

Crystal Structure

As of the latest literature review, a definitive, publicly available crystal structure for this compound has not been identified. X-ray crystallography would be the definitive method to determine the precise solid-state conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. The absence of this data is a notable gap in the full physical characterization of this compound.

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the dry, powdered solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-